N-[2-(4-methoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a triazolopyridazine derivative characterized by a 1,2,4-triazolo[4,3-b]pyridazine core substituted with methoxy groups at the 6-position and a propanamide chain linked to a 4-methoxyphenethyl moiety.
Properties
Molecular Formula |
C18H21N5O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C18H21N5O3/c1-25-14-5-3-13(4-6-14)11-12-19-17(24)9-7-15-20-21-16-8-10-18(26-2)22-23(15)16/h3-6,8,10H,7,9,11-12H2,1-2H3,(H,19,24) |
InChI Key |
STCOMXWMTVKEIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
6-MethoxyTriazolo[4,3-b]Pyridazine-3-Carboxylic Acid Synthesis
Step 1 : 3-Amino-6-methoxypyridazine (50 mmol) reacts with ethyl formimidate (55 mmol) in anhydrous THF under N₂ at 0°C. After 2 hrs stirring, TLC (EtOAc:hexanes 1:1) confirms complete imine formation.
Step 2 : Cyclization using hydrazine hydrate (2 eq) in ethanol under reflux (78°C, 6 hrs) generates the triazole ring. IR monitoring shows C=N stretch at 1615 cm⁻¹.
Step 3 : Oxidation with MnO₂ (3 eq) in DCM (25°C, 12 hrs) achieves aromatization. UV-Vis λmax shifts from 275 nm to 312 nm confirms conjugation extension.
Step 4 : Hydrolysis with 2N NaOH/EtOH (1:3) at 60°C for 3 hrs produces the carboxylic acid (mp 189–191°C, 82% yield).
N-[2-(4-Methoxyphenyl)ethyl]Amine Preparation
Step 1 : 4-Methoxyphenol (100 mmol) reacts with 1,2-dibromoethane (110 mmol) in K₂CO₃/DMF (120°C, 8 hrs) to form 2-(4-methoxyphenoxy)ethyl bromide.
Step 2 : Gabriel synthesis with phthalimide potassium salt (105 mmol) in DMF (90°C, 6 hrs) followed by hydrazinolysis (NH₂NH₂.H₂O, EtOH reflux) yields the primary amine (mp 73–75°C, 76% overall).
Propanamide Linker Assembly
Step 1 : Activation of triazolopyridazine-3-carboxylic acid (10 mmol) with oxalyl chloride (12 mmol) in anhydrous DCM (0°C → RT, 3 hrs) forms the acyl chloride. FTIR shows C=O stretch at 1810 cm⁻¹.
Step 2 : Coupling with 3-aminopropionic acid methyl ester (11 mmol) using DIPEA (2.5 eq) in DCM (0°C, 30 mins) yields methyl 3-(6-methoxytriazolo[4,3-b]pyridazin-3-yl)propanoate (HPLC purity 98.2%).
Step 3 : Saponification with LiOH (3 eq) in THF/H₂O (3:1, 50°C, 2 hrs) provides the propanoic acid derivative (quantitative yield).
Step 4 : Final amidation with N-[2-(4-methoxyphenyl)ethyl]amine (1.1 eq) using HATU/DIPEA in DMF (RT, 12 hrs) achieves 89% isolated yield after silica gel chromatography (CH₂Cl₂:MeOH 95:5).
Reaction Optimization and Process Chemistry
Cyclization Efficiency Analysis
Comparative data from and reveals:
| Condition | Time (hrs) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional reflux | 6–8 | 68–72 | 92–94 |
| Microwave (300W) | 0.75 | 86 | 98.5 |
| Ultrasound | 3 | 79 | 96.2 |
Microwave irradiation enhances molecular collisions, reducing activation energy for ring closure while minimizing side reactions.
Amidation Catalyst Screening
Data from and compares coupling reagents:
| Reagent | Solvent | Temp (°C) | Yield (%) | Epimerization (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 89 | 0.8 |
| EDCI/HOBt | DCM | 0→25 | 76 | 1.5 |
| DCC | THF | 40 | 68 | 2.1 |
HATU’s superior performance stems from its in situ generation of active uronium species, enabling rapid amide bond formation with minimal racemization.
Structural Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.72 (s, 1H, triazole-H), 7.25 (d, J=8.6 Hz, 2H, Ar-H), 6.88 (d, J=8.6 Hz, 2H, Ar-H), 4.12 (q, J=7.1 Hz, 2H, OCH₂), 3.79 (s, 3H, OCH₃), 3.44 (t, J=6.8 Hz, 2H, NHCH₂), 2.95 (t, J=7.3 Hz, 2H, COCH₂), 2.61 (quintet, J=7.1 Hz, 2H, CH₂CH₂CH₂).
HRMS (ESI+) :
m/z calcd for C₂₁H₂₄N₅O₄ [M+H]⁺: 410.1824, found: 410.1819.
IR (KBr) :
3320 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (amide I), 1550 cm⁻¹ (triazole C=N), 1250 cm⁻¹ (aryl-O-CH₃).
Purity Assessment Protocols
- HPLC : C18 column (4.6×250 mm), 1 mL/min, 30% MeCN/H₂O (0.1% TFA), tR=8.72 min
- Elemental Analysis : Calcd (%) C 61.60, H 5.89, N 17.11; Found C 61.54, H 5.92, N 17.08
Scale-Up Considerations and GMP Compliance
Pilot Plant Adaptation
Key modifications from lab to kg-scale production:
Impurity Profiling
Stability-indicating HPLC method detects:
- Impurity A : Hydrolyzed amide (tR=6.21 min) ≤0.15%
- Impurity B : N-Oxide derivative (tR=9.87 min) ≤0.08%
- Impurity C : Des-methoxy analog (tR=7.94 min) ≤0.12%
Forced degradation studies (40°C/75% RH, 14 days) show ≤0.5% total impurities, confirming API stability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to bind to active sites, modulating the activity of the target proteins and affecting various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural Insights:
Core Modifications: The target compound shares the 6-methoxy-triazolopyridazine core with ’s benzimidazole derivative but differs in the substituent at the propanamide chain. The benzimidazole group in may enhance π-π stacking interactions in biological targets compared to the 4-methoxyphenethyl group .
Functional Group Variations :
- The ethanamine-oxy derivative in (MW 285.30 g/mol) has a simpler structure with reduced steric hindrance, possibly improving membrane permeability but increasing acute toxicity risks (GHS Category: Skin/Eye Irritant) .
- The tetrazole-containing compound in introduces a metabolically stable heterocycle, which could enhance oral bioavailability compared to triazole-based analogues .
Key Findings:
- highlights that N-(3-(6-methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives exhibit antimicrobial activity, suggesting that methoxy or methyl groups on the triazolopyridazine core may enhance interactions with microbial targets .
- The absence of activity data for the target compound necessitates extrapolation from structural analogs. For instance, the 4-methoxyphenethyl group may confer selectivity for eukaryotic targets (e.g., kinases) over prokaryotic systems .
Table 3: Hazard Comparisons
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant data and case studies.
Chemical Structure
The compound's molecular formula is , and it features a complex structure that includes a methoxyphenyl group and a triazole ring. This structural configuration contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.39 g/mol |
| IUPAC Name | This compound |
Anti-inflammatory Activity
Recent studies have evaluated the anti-inflammatory properties of this compound. In vitro assays demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The compound exhibited an IC50 value of approximately 25 µM for TNF-α inhibition, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
The compound was also tested against various bacterial strains. It showed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 15 µg/mL, highlighting its potential as an antimicrobial agent.
Anticancer Activity
In cancer cell line studies, this compound demonstrated cytotoxic effects against several cancer types. The compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 30 µM after 48 hours of treatment. Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A study published in 2023 evaluated the effects of this compound on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS). Results indicated a decrease in TNF-α production by up to 60% at concentrations of 50 µg/mL .
- Antimicrobial Efficacy : Research conducted on the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values of 10 µg/mL and 15 µg/mL respectively .
- Cytotoxicity in Cancer Cells : In a recent publication focusing on anticancer activity, the compound was shown to significantly reduce cell viability in MCF-7 cells with an IC50 of 30 µM. The study suggested that the mechanism involves mitochondrial dysfunction and subsequent apoptosis .
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer: The compound exhibits acute toxicity (oral, dermal), severe eye irritation, and potential carcinogenicity (GHS Category 2) . Key safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved safety goggles. Respiratory protection (NIOSH-certified N95 mask) is required if dust/aerosols form .
- Ventilation: Use fume hoods for synthesis steps to minimize inhalation risks .
- First Aid: For skin contact, wash immediately with soap/water (15+ minutes). For eye exposure, rinse with saline for 20 minutes and seek medical evaluation .
- Storage: Keep in airtight containers at room temperature, away from oxidizers and acids to prevent reactive degradation .
Q. What synthetic routes are reported for analogous triazolopyridazine derivatives, and what are their respective yields?
Methodological Answer: A green chemistry approach for analogous [1,2,4]triazolo[4,3-a]pyridines involves oxidative cyclization using sodium hypochlorite in ethanol (73% yield) . Key steps:
- Intermediate Preparation: Synthesize hydrazine precursors via condensation of substituted benzaldehydes with aminopyridines .
- Oxidative Ring Closure: Optimize reaction time (3–6 hours) and temperature (room temperature for stability) to minimize byproducts .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Q. Which analytical techniques are most effective for characterizing purity and structural conformation?
Methodological Answer:
- Purity: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Structural Confirmation:
- NMR: ¹H/¹³C NMR to verify methoxy groups (δ 3.8–4.0 ppm) and triazole protons (δ 8.5–9.0 ppm) .
- HRMS: Electrospray ionization (ESI+) for exact mass determination (e.g., calculated [M+H]+: 425.1784) .
- X-ray Crystallography: Resolve π-stacking interactions in the triazolopyridazine core for target-binding studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo activity data for this compound?
Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) variability or off-target effects. Strategies include:
- Metabolic Stability Assays: Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation. Use LC-MS to quantify metabolite formation .
- Plasma Protein Binding: Evaluate free fraction via equilibrium dialysis; >95% binding may reduce in vivo efficacy despite high in vitro potency .
- Orthogonal In Vivo Models: Compare xenograft efficacy (e.g., BRD4-dependent tumors) with in vitro IC50 values. Adjust dosing regimens based on half-life (e.g., bid vs. qd administration) .
Q. What strategies optimize bioavailability while maintaining target affinity in analogs?
Methodological Answer:
- Scaffold Modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyridazine C6 position to enhance metabolic stability without sacrificing BRD4 binding (ΔpIC50 < 0.5) .
- Prodrug Design: Esterify the propanamide moiety (e.g., ethyl ester prodrugs) to improve intestinal absorption, followed by hydrolysis in plasma .
- Solubility Enhancement: Co-crystallize with sulfonic acids (e.g., napsylate salts) to increase aqueous solubility >10-fold while retaining crystallinity .
Q. How does molecular docking inform the design of analogs with improved bromodomain binding?
Methodological Answer:
- Binding Pocket Analysis: Docking (e.g., GOLD Suite) identifies critical interactions:
- Side-Chain Optimization: Replace the 4-methoxyphenyl group with bulkier substituents (e.g., benzyloxy) to fill hydrophobic sub-pockets (ΔG improvement: −2.3 kcal/mol) .
- Dynamic Simulations: Run 100-ns MD simulations to assess entropic penalties from flexible side chains. Prioritize rigid analogs (e.g., fused bicyclic systems) with RMSD < 1.5 Å .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
